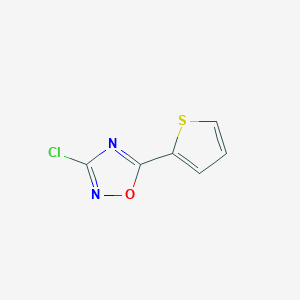

3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-chloro-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHJCPHPRWXLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278824 | |

| Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257878-65-1 | |

| Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257878-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization Method

This classical approach, originally proposed by Tiemann and Krüger, involves the reaction of an amidoxime with an acyl chloride to form the 1,2,4-oxadiazole ring. The process typically proceeds through the formation of an intermediate that cyclizes to yield the desired oxadiazole.

Procedure Example : Benzamide oxime (an amidoxime derivative) is reacted with 2-furoyl chloride in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like benzyltrimethylammonium hydroxide in a biphasic solvent system (e.g., 2-methyltetrahydrofuran and water). The reaction is conducted at elevated temperatures (~50–60°C) over extended periods (up to 48 hours) to ensure complete conversion. Subsequent work-up involves phase separation, azeotropic distillation to remove solvents, and crystallization to isolate the product with high purity (assay ~96%) and low residual chloride (<200 ppm).

-

- Requires careful control of temperature and pH.

- Use of phase-transfer catalysts improves reaction efficiency.

- Extended reaction times are common.

- High purity products can be obtained after crystallization and washing.

Amidoxime and Carboxylic Acid Ester Cyclization

An alternative and widely used method involves the cyclization of amidoximes with activated carboxylic acid derivatives such as esters, anhydrides, or acids activated by coupling reagents.

Catalysts and Activating Agents :

- Coupling agents like EDC, DCC, CDI, TBTU, or T3P are employed to activate the carboxylic acid moiety, facilitating the cyclization.

- Bases such as triethylamine (TEA) are used to neutralize by-products and promote the reaction.

-

- Typically performed at moderate temperatures (~80°C).

- Reaction times vary from 0.5 to 6 hours.

- Yields range from moderate to excellent (35–97%), depending on substrates and conditions.

-

- Shorter reaction times compared to acyl chloride methods.

- Easier purification due to fewer side products.

- Applicable to a wide range of substituents, including thiophen-2-yl groups.

One-Pot Synthesis Using Superbases and Esters

Recent advances have introduced one-pot synthetic protocols that combine amidoximes and carboxylic acid methyl or ethyl esters in the presence of superbases such as sodium hydroxide in dimethyl sulfoxide (DMSO).

-

- Room temperature or mild heating conditions.

- Moderate to long reaction times (4–24 hours).

- Yields vary widely (11–90%).

- Simple purification protocols.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides with nitriles to form the 1,2,4-oxadiazole ring.

-

- Platinum(IV) catalysts have been reported to facilitate this reaction under mild conditions.

Microwave-Assisted Cyclization Using Chloramine-T (Related Oxadiazole Derivatives)

Though focused on 1,3,4-oxadiazole derivatives, this method demonstrates the use of chloramine-T under microwave irradiation to promote cyclization of hydrazone intermediates.

-

- Reaction of hydrazones derived from 3-chloro-1-benzo[b]thiophene-2-carbohydrazine with chloramine-T in ethanol.

- Microwave irradiation at 300 W with intermittent pulses for a short reaction time.

- Isolation of products by filtration and recrystallization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Reaction Time | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride Cyclization | Amidoxime, Acyl chloride, Base | 50–60°C, biphasic solvent | 24–48 h | ~90–96 | High purity, well-established | Long reaction time, sensitive to moisture |

| Amidoxime + Activated Carboxylic Esters | Amidoxime, Esters, Coupling agents | ~80°C, organic solvents | 0.5–6 h | 35–97 | Shorter time, broad substrate scope | Costly reagents, functional group limitations |

| One-Pot Amidoxime + Ester (Superbase) | Amidoxime, Ester, NaOH/DMSO | RT to mild heating | 4–24 h | 11–90 | Simple purification, mild conditions | Variable yields, longer times |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, Nitrile, Pt(IV) | Mild, catalytic | Variable | Low to moderate | Mild conditions | Expensive catalyst, side reactions |

| Microwave-Assisted Oxidative Cyclization* | Hydrazones, Chloramine-T | Microwave irradiation | Minutes | High (for 1,3,4-oxadiazoles) | Rapid, efficient | Specific to 1,3,4-oxadiazoles |

*Note: This method is primarily for 1,3,4-oxadiazoles but informs potential oxidative cyclization strategies.

Summary of Research Findings

The amidoxime and acyl chloride route remains a robust and reliable method for synthesizing 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole, with careful control of reaction parameters yielding high purity products.

Amidoxime and activated ester cyclization methods offer improved efficiency and shorter reaction times but require expensive coupling reagents and may face substrate limitations.

Novel one-pot and catalytic methods are emerging, aiming to simplify synthesis and reduce reaction times, but often at the cost of variable yields and more complex purification.

Oxidative cyclization under microwave irradiation presents a promising rapid synthesis route for related oxadiazole derivatives, suggesting potential adaptation for 1,2,4-oxadiazoles.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound with modified functional groups.

Substitution Products: Derivatives with different substituents on the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole has shown promising results in the field of medicinal chemistry. Its derivatives have been investigated for their antimicrobial and anticancer properties. Research indicates that this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.

Case Studies

- Inhibition of Cancer Cell Lines : A study demonstrated that oxadiazole derivatives similar to this compound exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range. Another derivative displayed greater potency than doxorubicin against several cancer types, including melanoma and prostate cancer .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes associated with disease processes. For instance, similar compounds have been reported to inhibit histone deacetylases (HDACs) effectively, which are crucial in cancer progression .

Agrochemicals

The compound is also being explored for its application in agrochemicals, particularly in the development of pesticides and herbicides. Its biological activity can be leveraged to protect crops from pests and diseases. The presence of the thiophenyl group enhances its efficacy as a bioactive agent in agricultural formulations.

Material Science

In material science, 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole is investigated for its use in synthesizing advanced materials such as polymers and dyes. Its unique chemical properties allow for the development of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism by which 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Thiophene Substitutions

3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole

- Structure : Features a phenyl group at position 3 and an ethenyl-linked thiophen-2-yl group at position 3.

- Activity : Demonstrated potent inhibition of dengue virus NS5 polymerase (EC₅₀ = 0.8 µM), outperforming ribavirin. The ethenyl linker enhances conformational flexibility, improving target binding .

- Comparison : The absence of the ethenyl spacer in 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole reduces flexibility but increases metabolic stability, which may influence pharmacokinetics.

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole

- Structure : Differs in the position of the thiophene substituent (3-yl vs. 2-yl).

- Activity: Limited data available, but positional isomerism significantly alters electronic properties.

Antimicrobial Activity: Triazole vs. Oxadiazole Derivatives

Antifungal and Nematicidal Activity

- 1,2,4-Oxadiazole Derivatives with Amide Fragments :

- Compounds such as 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8) show broad-spectrum antifungal activity (IC₅₀ = 2.5 µM against Fusarium spp.) and nematicidal effects (LC₅₀ = 10 µM against Meloidogyne incognita). The amide group facilitates hydrogen bonding with fungal enzymes .

- Comparison : The thiophene moiety in 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole may replace amide functionality, altering target specificity.

Anticancer and Cytotoxic Profiles

- Key Insight: The absence of a thiol or triazole group in the target compound may limit its cytotoxicity compared to triazole derivatives.

Antiviral Activity

- Dengue Virus Inhibition :

- 3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole achieves 90% viral replication inhibition at 10 µM. The ethenyl-thiophene group is critical for binding to the NS5 polymerase hydrophobic pocket .

- Comparison : The chloro substituent in 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole may hinder target engagement due to steric effects, though its electron-withdrawing nature could improve binding affinity.

Biological Activity

3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H3ClN2OS

- Molecular Weight : 186.62 g/mol

- CAS Number : 1257878-65-1

Biological Activity Overview

Oxadiazole derivatives, including 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole, have been investigated for various biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antitubercular

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study reported that derivatives of 1,2,4-oxadiazoles demonstrated IC50 values ranging from 0.010 to 18.50 μM against various cancer cell lines (HT-29 for colon cancer, A375 for melanoma, MCF-7 for breast cancer, and A549 for lung cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HT-29 (Colon) | 0.010 |

| Compound 2 | A375 (Melanoma) | 0.025 |

| Compound 3 | MCF-7 (Breast) | 0.050 |

| Compound 4 | A549 (Lung) | 18.50 |

The structure–activity relationship (SAR) indicates that modifications in the oxadiazole ring can enhance anticancer activity. For example, substituents on the phenyl ring significantly influence the potency against tumor cells .

Antimicrobial Activity

3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole has also been evaluated for antimicrobial properties. A study indicated that certain oxadiazole derivatives exhibited higher antimicrobial activity compared to standard antibiotics against Gram-positive bacteria .

Table 2: Antimicrobial Activity Comparison

| Compound | Pathogen Type | Activity Level |

|---|---|---|

| CT1-69 | Gram-positive | High |

| CT1-83 | Gram-negative | Moderate |

| CT1-115 | Multi-drug resistant | Low |

The compounds demonstrated synergistic effects when combined with conventional antibiotics, suggesting multiple cellular targets and mechanisms of action .

Case Studies and Research Findings

A comprehensive review highlighted the therapeutic potential of oxadiazole-containing compounds across various studies:

- Antitumor Efficacy : In one study, a derivative exhibited an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines . Further modifications led to derivatives with enhanced selectivity and potency.

- Mechanism of Action : Flow cytometry assays revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through activation of p53 and caspase pathways .

- Synergistic Effects : Research illustrated that combining oxadiazole derivatives with existing antibiotics resulted in enhanced antimicrobial efficacy against resistant strains .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of amidoximes with acyl chlorides or carboxylic acid derivatives. For example, microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields compared to traditional thermal methods . Optimization includes solvent selection (e.g., PEG-400 for heterogeneous catalysis), temperature control (70–80°C), and catalyst use (e.g., Bleaching Earth Clay at pH 12.5) to improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiophen-2-yl proton signals at δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolves molecular geometry using programs like SHELXL for refinement .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How does the oxadiazole-thiophene scaffold influence physicochemical properties?

The electron-deficient oxadiazole ring enhances metabolic stability, while the thiophene moiety contributes to π-π stacking interactions, improving solubility in polar aprotic solvents. Computational tools like Multiwfn can map electrostatic potential surfaces to predict reactivity .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 3-position to enhance antimicrobial activity .

- Docking studies : Use AutoDock or Schrödinger to simulate interactions with targets like NS5 polymerase (e.g., dengue virus inhibitors) .

- Enzyme kinetics : Evaluate inhibitory constants (Ki) against enzymes like glycogen phosphorylase to assess potency .

Q. How can contradictory biological activity data be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm cytotoxicity trends .

- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity .

- Cohort studies : Compare in vitro and in vivo results to account for bioavailability differences .

Q. What computational methods predict the compound’s ADME/Tox profile?

- SwissADME : Estimates logP (lipophilicity) and gastrointestinal absorption .

- ProTox-II : Predicts hepatotoxicity and carcinogenicity risks based on structural alerts .

- Molecular dynamics : Simulates blood-brain barrier penetration using GROMACS .

Q. How are regioselectivity challenges addressed in derivatization?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during functionalization .

- Microwave irradiation : Enhances selectivity in heterocycle formation (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomers) .

- Hammett analysis : Correlates substituent electronic effects with reaction outcomes .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays?

- Standardized IC50 determination : Use 72-hour incubations with resazurin-based viability assays .

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How are synthetic byproducts characterized and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.